Methyl 2-methyl-3-furyl disulfide is a volatile sulfur compound (VSC) [, , ] belonging to the furan derivative class. It contributes significantly to the aroma profile of various food products like cooked ham [, , ], roasted peanuts [], and green kohlrabi []. This compound is often generated during thermal processing, specifically through the Maillard reaction involving sulfur-containing amino acids (cysteine or methionine) and reducing sugars [, , ]. It can also be produced through the thermal degradation of thiamine [, , ].
Methyl 2-methyl-3-furyl disulfide is an organosulfur compound with the molecular formula . This compound is characterized by its distinctive sulfurous odor and flavor, which makes it valuable in the food industry, particularly as a flavoring agent. Methyl 2-methyl-3-furyl disulfide is classified as a disulfide, a type of compound containing two sulfur atoms, and it falls under the broader category of furan derivatives due to its structural components.
The synthesis of methyl 2-methyl-3-furyl disulfide primarily involves the oxidation of 2-methyl-3-furanthiol. A notable method includes the use of dimethyl sulfoxide (DMSO) as an oxidizing agent. The process typically occurs under normal pressure and involves stirring a mixture of 2-methyl-3-furanthiol and DMSO at temperatures ranging from room temperature to the reflux temperature for a duration of 0.5 to 10 hours. Following the reaction, dimethyl sulfide and water are removed through distillation, yielding methyl 2-methyl-3-furyl disulfide as a light yellow transparent liquid with a high purity rate of approximately 70.2% .
The molar ratio of reactants in this synthesis can vary, but common ratios range from 1:0.5 to 1:10 for 2-methyl-3-furanthiol to DMSO. The reaction conditions are critical for optimizing yield and purity, with prolonged stirring and controlled temperatures enhancing the efficiency of the synthesis .
The molecular weight of methyl 2-methyl-3-furyl disulfide is approximately 152.25 g/mol. The compound's properties can be further analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm its structure through specific absorption peaks corresponding to various molecular vibrations .
Methyl 2-methyl-3-furyl disulfide can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions. It has been shown to react with cyclic ethers, amides, and ketones to form novel derivatives with potential applications in food preservation and flavor enhancement .
In studies involving its reactivity, methyl 2-methyl-3-furyl disulfide has demonstrated the ability to induce DNA breakage in human leukemia Jurkat cells and activate apoptotic pathways through reactive oxygen species production. This highlights its potential as an anticancer agent .
The mechanism by which methyl 2-methyl-3-furyl disulfide exerts its biological effects involves several biochemical pathways. For instance, it has been found to inhibit biofilm formation in bacteria by affecting quorum sensing mechanisms, thereby limiting bacterial growth without resorting to traditional antibiotics .
Research indicates that compounds derived from methyl 2-methyl-3-furyl disulfide exhibit varying degrees of antimicrobial activity against foodborne pathogens and other microorganisms. This activity is measured using disk diffusion tests that assess inhibition zones on bacterial cultures .
Methyl 2-methyl-3-furyl disulfide is a light yellow liquid at room temperature with a characteristic sulfurous odor. It has low solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
The compound's stability can be influenced by environmental factors such as pH and temperature. It exhibits significant reactivity due to its sulfur atoms, which can participate in various chemical reactions including oxidation and nucleophilic attack .
Relevant analytical data includes:
Methyl 2-methyl-3-furyl disulfide finds extensive use in the food industry as a flavoring agent due to its unique aroma characteristics. It is particularly valued for its ability to enhance meaty flavors in products like fermented sausages . Additionally, derivatives of this compound are being explored for their potential antimicrobial properties, making them candidates for use as natural preservatives in food products .
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